molecular formula C10H16O3 B13183392 Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13183392
M. Wt: 184.23 g/mol
InChI Key: MFUVWCKMSDWHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is used primarily for research purposes and is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of trimethylsulfur halide or trimethyl sulfoxide halide with an alkaline substance in a suitable solvent under catalytic conditions to produce sulfur ylide. This intermediate then reacts with 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone in a Corey-Chaykovsky reaction . The reaction mixture is then extracted with water and ethyl acetate, followed by evaporation of the organic phase and recrystallization of the crude product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms .

Scientific Research Applications

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a carboxylate ester group. This combination of features makes it particularly useful in research and industrial applications .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2)5-4-6-10(9)7(13-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

MFUVWCKMSDWHIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC12C(O2)C(=O)OC)C

Origin of Product

United States

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